molecular formula C17H17ClN4O2S B11020053 1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020053
M. Wt: 376.9 g/mol
InChI Key: WYRKSHQKFFZADP-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of a pyrrolidine ring, a thiadiazole ring, and a carboxamide group.
  • The chlorophenyl group (C₆H₄Cl) and cyclobutyl group (C₄H₈) are attached to the thiadiazole ring, resulting in a unique arrangement.
  • The compound’s systematic name reflects its substituents and functional groups: 1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.
  • Preparation Methods

      Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves cyclization of appropriate precursors, followed by amide bond formation.

      Reaction Conditions: The cyclization step typically requires elevated temperatures and specific catalysts.

      Industrial Production: While industrial-scale production methods may vary, they often involve efficient and scalable synthetic routes to meet demand.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: These reactions yield derivatives with altered properties, such as improved solubility or enhanced biological activity.

  • Scientific Research Applications

      Chemistry: Researchers explore the compound’s reactivity, stereochemistry, and novel derivatives.

      Biology: It may exhibit bioactivity, making it relevant for drug discovery or as a probe in biological studies.

      Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial, or anti-inflammatory).

      Industry: Applications in materials science, catalysis, or agrochemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: It may modulate signaling pathways, affecting cellular processes.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., the combination of chlorophenyl, cyclobutyl, and thiadiazole).

      Similar Compounds:

    Remember that this compound’s detailed research may be scattered across scientific literature, and further investigation is warranted for specific aspects

    Properties

    Molecular Formula

    C17H17ClN4O2S

    Molecular Weight

    376.9 g/mol

    IUPAC Name

    1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C17H17ClN4O2S/c18-12-4-6-13(7-5-12)22-9-11(8-14(22)23)15(24)19-17-21-20-16(25-17)10-2-1-3-10/h4-7,10-11H,1-3,8-9H2,(H,19,21,24)

    InChI Key

    WYRKSHQKFFZADP-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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